molecular formula C21H26N2O2 B4583865 ethyl 4-[(diphenylmethyl)amino]-1-piperidinecarboxylate

ethyl 4-[(diphenylmethyl)amino]-1-piperidinecarboxylate

Cat. No. B4583865
M. Wt: 338.4 g/mol
InChI Key: BIDCJYUBRVTWJL-UHFFFAOYSA-N
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Patent
US06172085B2

Procedure details

In a reactor fitted with a water trap, a solution of 1,1-diphenylmethylamine (5.0 g) and 1-ethoxycarbonyl-4-piperidone (4.7 g) in toluene (70 mL) was refluxed for 4 hours. This reaction mixture was concentrated under reduced pressure and he residue was dissolved in 50 mL of ethanol. After the solution was cooled with ice, 2.1 g of sodium cyanoborohydride and a small amount of bromocresol green were added. Then, 4N-HCl solution in methanol was added dropwise until the reaction mixture had turned yellow and the mixture was further stirred for 20 minutes. This reaction mixture was poured into an access of aqueous sodium hydrogen carbonate and extracted with ethyl acetate. The extract was washed with saturated aqueous NaCl, dried over MgSO4, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=5:1 to 65:35) to provide 8.4 g of the title compound. Yield 91%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([NH2:14])[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:15]([O:17][C:18]([N:20]1[CH2:25][CH2:24][C:23](=O)[CH2:22][CH2:21]1)=[O:19])[CH3:16]>C1(C)C=CC=CC=1>[C:1]1([CH:7]([NH:14][CH:23]2[CH2:24][CH2:25][N:20]([C:18]([O:17][CH2:15][CH3:16])=[O:19])[CH2:21][CH2:22]2)[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)N
Name
Quantity
4.7 g
Type
reactant
Smiles
C(C)OC(=O)N1CCC(CC1)=O
Name
Quantity
70 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was further stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a reactor fitted with a water trap
CONCENTRATION
Type
CONCENTRATION
Details
This reaction mixture was concentrated under reduced pressure and he residue
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 50 mL of ethanol
TEMPERATURE
Type
TEMPERATURE
Details
After the solution was cooled with ice, 2.1 g of sodium cyanoborohydride
ADDITION
Type
ADDITION
Details
a small amount of bromocresol green were added
ADDITION
Type
ADDITION
Details
Then, 4N-HCl solution in methanol was added dropwise until the reaction mixture
ADDITION
Type
ADDITION
Details
This reaction mixture was poured into an access of aqueous sodium hydrogen carbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane/ethyl acetate=5:1 to 65:35)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)NC1CCN(CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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